Regiochemical Differentiation: 3-Cyclopropyl vs. 5-Cyclopropyl Isoxazole Positioning Determines Synthetic Utility in M2-S31N Inhibitor Programs
The target compound bears the cyclopropyl group at the isoxazole 3-position with a 5-hydroxyethyl substituent, which is the regioisomeric inverse of the scaffold used in the clinically relevant M2-S31N inhibitor WJ379 (N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine), where cyclopropyl occupies the 5-position and the aminomethyl-adamantane linker attaches at the 3-position [1]. In the established SAR for isoxazole-containing M2-S31N inhibitors, the 5-position substitution governs hydrophobic channel interactions and antiviral potency: compound 9h (5-(4-chlorophenyl)isoxazole) achieved 71.5 ± 0.5% S31N channel inhibition and reduced plaque formation to 3.4 ± 0.1% at 10 µM, whereas the unsubstituted hydrogen analog 9a showed 91.2 ± 1.5% channel inhibition but substantially weaker antiviral activity (13.5 ± 2.3% plaque formation) [2]. The target compound's 5-hydroxyethyl group provides a versatile synthetic handle that is absent in the unsubstituted 3-cyclopropylisoxazole core (CAS 1597989-56-4) .
| Evidence Dimension | Regiochemistry of cyclopropyl substitution on isoxazole and functional group at the 5-position |
|---|---|
| Target Compound Data | 3-cyclopropyl, 5-(2-hydroxyethyl); CAS 1489965-36-7; MW 153.18; C₈H₁₁NO₂ |
| Comparator Or Baseline | WJ379 scaffold: 5-cyclopropyl, 3-(aminomethyl-adamantane); CAS not directly comparable (WJ379 is a final compound, not a building block). Unsubstituted analog: 3-cyclopropylisoxazole, CAS 1597989-56-4, MW 109.13, C₆H₇NO, no hydroxyethyl handle. |
| Quantified Difference | The target compound's 5-hydroxyethyl group provides a primary alcohol functional handle (exact mass 153.07898 Da, TPSA 46.3 Ų) that is absent in the unsubstituted 3-cyclopropylisoxazole core (MW difference +44.05 amu). Versus the 5-cyclopropylisoxazole-3-methanol regioisomer (CAS 1060817-48-2), the cyclopropyl and functional handle positions are reversed, resulting in a different synthetic vector. |
| Conditions | Structural comparison based on IUPAC nomenclature, vendor catalog data, and published M2-S31N inhibitor SAR studies (TEVC electrophysiology assay, MDCK cell plaque reduction assay). |
Why This Matters
The 3-cyclopropyl-5-hydroxyethyl regiochemistry dictates which downstream coupling reactions are accessible; procuring the wrong regioisomer (e.g., 5-cyclopropyl-3-methanol, CAS 1060817-48-2) would require complete synthetic route redesign for any target molecule requiring the cyclopropyl at the 3-position.
- [1] Ma C, Zhang J, Wang J. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers. Molecular Pharmacology. 2016;90(3):188–198. DOI: 10.1124/mol.116.105346. View Source
- [2] Li F, Ma C, Hu Y, Wang J. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry. 2017;60(4):1580–1590. Table 2: TEVC assay and plaque reduction data for compounds 9a–9t. DOI: 10.1021/acs.jmedchem.6b01852. View Source
